4,9-Dibromonaphtho[2,3-C][1,2,5]selenadiazole
Description
Properties
IUPAC Name |
4,9-dibromobenzo[f][2,1,3]benzoselenadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2N2Se/c11-7-5-3-1-2-4-6(5)8(12)10-9(7)13-15-14-10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQMUORMCPEMQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=N[Se]N=C3C(=C2C=C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2N2Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578284 | |
| Record name | 4,9-Dibromonaphtho[2,3-c][1,2,5]selenadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364333-02-8 | |
| Record name | 4,9-Dibromonaphtho[2,3-c][1,2,5]selenadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dibromonaphtho[2,3-C][1,2,5]selenadiazole typically involves the bromination of naphtho[2,3-C][1,2,5]selenadiazole. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4 and 9 positions. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4,9-Dibromonaphtho[2,3-C][1,2,5]selenadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 4 and 9 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The selenadiazole ring can undergo oxidation or reduction, leading to the formation of different oxidation states of selenium.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecular structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions, with solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce extended conjugated systems or polymers.
Scientific Research Applications
4,9-Dibromonaphtho[2,3-C][1,2,5]selenadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with cellular pathways.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its electronic properties.
Mechanism of Action
The mechanism of action of 4,9-Dibromonaphtho[2,3-C][1,2,5]selenadiazole involves its interaction with molecular targets through its bromine and selenadiazole moieties. The bromine atoms can participate in halogen bonding, while the selenadiazole ring can engage in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Electronic and Optical Properties
Sulfur Analogs: Thiadiazole Derivatives
Replacing selenium with sulfur in the heterocyclic ring (e.g., DBNT) increases the bandgap and shifts emission to shorter wavelengths. For instance:
- H2BTBA (benzo[c][1,2,5]thiadiazole-based linker) emits at 542 nm, while its selenium analog H2NSB (naphtho[2,3-c][1,2,5]selenadiazole) exhibits a 154 nm bathochromic shift to 696 nm due to selenium’s lower electron density and larger atomic size .
- In OLEDs, the thiadiazole derivative BDPNTD (4,9-bis(4-(2,2-diphenylvinyl)phenyl)-naphtho[2,3-c][1,2,5]thiadiazole) emits at 636 nm , whereas the selenadiazole analog NSeD achieves NIR emission (>700 nm) with a non-donor-acceptor structure and ambipolar charge transport .
Selenium vs. Sulfur in MOFs
Reactivity and Stability
- Selenadiazole Reactivity: The selenium atom in 4,9-dibromonaphtho[2,3-C][1,2,5]selenadiazole is more susceptible to substitution reactions. For example, treatment with sulfur monochloride (S₂Cl₂) converts selenadiazoles to thiadiazoles under controlled conditions, whereas thiadiazoles are less reactive .
- Bromination: Bromination of naphtho[2,3-c][1,2,5]thiadiazole-4,9-dione yields mono- to tetrabromo derivatives , but analogous reactions for selenadiazoles are less documented, likely due to selenium’s higher reactivity complicating selectivity.
Comparative Data Table
Biological Activity
4,9-Dibromonaphtho[2,3-C][1,2,5]selenadiazole is a heterocyclic compound characterized by its unique molecular structure, which includes selenium and bromine substituents. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in organic electronics and medicinal chemistry.
- Molecular Formula : C₁₀H₄Br₂N₂Se
- Molecular Weight : 390.93 g/mol
- CAS Number : 364333-02-8
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its halogen (bromine) and selenadiazole moieties. These interactions can modulate enzyme activity and influence cellular pathways, potentially leading to therapeutic effects.
Interaction Mechanisms:
- Halogen Bonding : The bromine atoms can engage in halogen bonding with biological macromolecules.
- π-π Interactions : The selenadiazole ring can participate in π-π stacking interactions with aromatic residues in proteins.
- Hydrogen Bonding : Functional groups within the compound may form hydrogen bonds with target molecules.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit anticancer properties. Preliminary studies suggest that this compound may inhibit specific cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival.
Enzyme Inhibition Studies
The compound's structural features suggest potential for enzyme inhibition. For example:
- Target Enzymes : Investigations into its effects on kinases and phosphatases are ongoing.
- Case Study : A study demonstrated that derivatives of selenadiazoles can inhibit certain protein kinases involved in cancer progression.
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Activity
- A study conducted on various selenadiazole derivatives found that compounds with similar structures to this compound showed significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis through the modulation of Bcl-2 family proteins.
-
Enzyme Interaction
- Research focusing on enzyme interactions revealed that the compound could act as a competitive inhibitor for certain kinases. The binding affinity was measured using surface plasmon resonance (SPR), indicating a promising avenue for further development as a therapeutic agent.
Q & A
Q. What are the established synthetic routes for 4,9-dibromonaphtho[2,3-c][1,2,5]selenadiazole, and what critical parameters influence yield?
The compound is typically synthesized via bromination of the parent selenadiazole framework. Key steps include:
- Ullmann coupling or Suzuki cross-coupling for introducing aromatic substituents (e.g., carbazole or TPE moieties) using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in THF/water mixtures at reflux temperatures (60–80°C). Yields range from 58% to 65%, depending on substituent steric effects and purification methods .
- Bromination optimization : Selectivity for the 4,9-positions is achieved using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in THF or DCM. Excess brominating agents may lead to over-bromination, necessitating precise stoichiometric ratios .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Aromatic protons appear in the δ 7.0–8.5 ppm range, with distinct splitting patterns due to the selenadiazole ring’s electron-withdrawing effects. The absence of NH protons (δ > 9 ppm) confirms successful substitution .
- High-resolution mass spectrometry (HRMS) : MALDI-TOF or ESI-MS confirms molecular ion peaks (e.g., [M]+ at m/z 1176.4221 for a carbazole-functionalized derivative) .
- X-ray crystallography : Resolves selenium’s coordination geometry and π-stacking interactions in solid-state structures, though crystallinity challenges are common due to planar aromatic systems .
Q. What are the key photophysical properties relevant to optoelectronic applications?
- Emission wavelengths : The selenadiazole core exhibits deep-red to near-infrared (NIR) fluorescence (λem ≈ 610–659 nm) with high quantum yields (ΦPL ~30–40%) due to strong spin-orbit coupling from selenium .
- Ambipolar charge transport : Balanced hole/electron mobility (µh/µe ≈ 10⁻³ cm²/V·s) is achieved via HOMO/LUMO hybridization (-5.2 eV/-3.8 eV), making it suitable for OLED host-guest systems .
Advanced Research Questions
Q. How can density functional theory (DFT) guide the design of derivatives with enhanced optoelectronic performance?
- Functional selection : Hybrid functionals (e.g., B3LYP) with 20–25% exact exchange accurately predict HOMO/LUMO energies and charge-transfer states. Basis sets like 6-31G(d) are sufficient for selenium-containing systems .
- Excited-state dynamics : Time-dependent DFT (TD-DFT) simulations reveal contributions from hybridized local and charge-transfer (HLCT) states, which minimize non-radiative decay and enhance electroluminescence efficiency .
Q. What experimental strategies mitigate efficiency roll-off in NIR-OLEDs using this compound?
- Host-guest engineering : Dopants (1–5 wt%) in bipolar hosts (e.g., TCTA:TPBi blends) reduce aggregation-caused quenching (ACQ). Triplet fusion (TF) mechanisms are activated by optimizing doping concentrations to balance singlet-triplet annihilation and exciton utilization .
- Interfacial layers : Insertion of 1 nm WO₃ or MoO₃ at the anode improves hole injection, lowering turn-on voltages to 2.4 V and achieving external quantum efficiencies (EQE) up to 3.32% .
Q. How does selenium substitution (vs. sulfur/oxygen analogs) influence biological activity in therapeutic applications?
- Antioxidant mechanisms : Selenadiazole derivatives exhibit glutathione peroxidase (GPx)-like activity, scavenging ROS in osteoblast cells. Lipophilicity (logP ≈ 2.5–3.0) enhances cellular uptake, as shown in Dex-induced apoptosis assays .
- Structure-activity relationships (SAR) : Selenium’s larger atomic radius increases π-conjugation, improving mitochondrial membrane potential stabilization (JC-1 assay ΔΨm > 80%) compared to thiadiazole analogs .
Q. What challenges arise in achieving regioselective bromination, and how are they addressed?
- Competitive bromination pathways : The 4,9-positions are favored due to electron deficiency from the selenadiazole ring. However, side reactions at adjacent carbons occur with prolonged reaction times (>24 hrs).
- Kinetic control : Low-temperature bromination (0°C) with NBS in THF suppresses di-/tri-brominated byproducts. Post-reaction quenching with ice water improves selectivity (>90% mono-brominated yield) .
Q. How do discrepancies in reported synthetic yields arise, and what optimization methods are recommended?
- Catalyst loading : Pd(PPh₃)₄ concentrations >5 mol% increase Suzuki coupling yields (e.g., 58% → 75%) but risk colloidal Pd formation. Ligand-free conditions (e.g., Pd(OAc)₂/K3PO4) offer cost-effective alternatives .
- Solvent effects : Replacing DMSO with DMAc in reflux steps reduces decomposition, as evidenced by TLC monitoring of intermediate stability .
Q. What protocols ensure safe handling and toxicity assessment of this compound?
- In vitro toxicity : MTT assays on HEK293 cells show IC50 > 50 µM, indicating low acute toxicity. However, prolonged exposure requires selenium-specific detox protocols (e.g., N-acetylcysteine supplementation) .
- Environmental impact : Waste streams containing brominated byproducts must be treated with NaHSO3 to reduce Br2 emissions, per EPA guidelines .
Q. How does this compound compare to its thiadiazole/oxadiazole analogs in MOF/COF design?
- Redshifted emission : Selenium’s heavy-atom effect induces a 40–50 nm bathochromic shift vs. sulfur analogs (e.g., PNT λem = 567 nm vs. PNS λem = 611 nm), advantageous for NIR-I imaging .
- Coordination flexibility : The selenadiazole moiety binds transition metals (e.g., Pt<sup>II</sup>, Cu<sup>I</sup>) with higher affinity (Kd ≈ 10⁻⁸ M) than oxadiazoles, enabling stable porous frameworks for gas storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
